molecular formula C18H22FNO3 B252739 2-[2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethoxy]ethanol

2-[2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethoxy]ethanol

Cat. No. B252739
M. Wt: 319.4 g/mol
InChI Key: FQIXHOLRCOAPDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethoxy]ethanol, also known as FBE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FBE belongs to the class of compounds known as beta-blockers, which are commonly used to treat cardiovascular diseases such as hypertension and angina. In

Mechanism of Action

The mechanism of action of 2-[2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethoxy]ethanol is related to its beta-blocking activity. 2-[2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethoxy]ethanol acts by binding to beta-adrenergic receptors, which are found in the heart and other organs. By binding to these receptors, 2-[2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethoxy]ethanol blocks the action of adrenaline and other stress hormones, which results in a decrease in heart rate and blood pressure. Additionally, 2-[2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethoxy]ethanol has been shown to have anti-angiogenic activity, which means it can prevent the formation of new blood vessels in tumors.
Biochemical and Physiological Effects:
2-[2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethoxy]ethanol has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-[2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethoxy]ethanol can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. Additionally, 2-[2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethoxy]ethanol has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. In vivo studies have shown that 2-[2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethoxy]ethanol can reduce tumor growth in animal models of cancer. Furthermore, 2-[2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethoxy]ethanol has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

One advantage of 2-[2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethoxy]ethanol is that it has been extensively studied for its potential applications in drug discovery and development. Additionally, 2-[2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethoxy]ethanol has been shown to have multiple pharmacological activities, which makes it a promising candidate for the treatment of various diseases. However, one limitation of 2-[2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethoxy]ethanol is that it has a relatively low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for research purposes.

Future Directions

There are several future directions for the research of 2-[2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethoxy]ethanol. One direction is to investigate the potential use of 2-[2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethoxy]ethanol as a radiotracer in PET imaging. Another direction is to explore the potential use of 2-[2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethoxy]ethanol as a therapeutic agent for cardiovascular diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of 2-[2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethoxy]ethanol and its biochemical and physiological effects. Finally, efforts should be made to optimize the synthesis method of 2-[2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethoxy]ethanol to improve its yield and reduce the cost of production.

Synthesis Methods

The synthesis of 2-[2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethoxy]ethanol involves a multi-step process that starts with the reaction of 4-fluorobenzyl alcohol with 2-bromoethylamine hydrobromide to form the intermediate compound, 2-(4-fluorobenzylamino)ethanol. This intermediate is then reacted with 2-(2-benzyloxyethoxy)ethylamine to form the final product, 2-[2-({2-[(4-fluorobenzyl)oxy]benzyl}amino)ethoxy]ethanol. The overall yield of this synthesis method is approximately 45%.

Scientific Research Applications

2-[2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethoxy]ethanol has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit beta-blocking activity, which makes it a promising candidate for the treatment of cardiovascular diseases. Additionally, 2-[2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethoxy]ethanol has been shown to have antitumor activity, which makes it a potential candidate for cancer therapy. Furthermore, 2-[2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethoxy]ethanol has been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging.

properties

Product Name

2-[2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethoxy]ethanol

Molecular Formula

C18H22FNO3

Molecular Weight

319.4 g/mol

IUPAC Name

2-[2-[[2-[(4-fluorophenyl)methoxy]phenyl]methylamino]ethoxy]ethanol

InChI

InChI=1S/C18H22FNO3/c19-17-7-5-15(6-8-17)14-23-18-4-2-1-3-16(18)13-20-9-11-22-12-10-21/h1-8,20-21H,9-14H2

InChI Key

FQIXHOLRCOAPDF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNCCOCCO)OCC2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C(=C1)CNCCOCCO)OCC2=CC=C(C=C2)F

Origin of Product

United States

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